Cas no 1601735-36-7 (3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one)

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 4-aminopiperidine moiety. This structure imparts versatility in medicinal chemistry, particularly as a building block for drug discovery. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its piperidine ring contributes to improved pharmacokinetic properties, such as enhanced solubility and bioavailability. The compound is of interest in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding capacity. Suitable for research applications, it offers a scaffold for optimizing pharmacophores in therapeutic candidates.
3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one structure
1601735-36-7 structure
商品名:3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one
CAS番号:1601735-36-7
MF:C9H14N4O
メガワット:194.233661174774
CID:4774798

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
    • 3-(4-aminopiperidin-1-yl)-1H-pyrazin-2-one
    • 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one
    • インチ: 1S/C9H14N4O/c10-7-1-5-13(6-2-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14)
    • InChIKey: HOPOQYIUYTYFQH-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(=NC=CN1)N1CCC(CC1)N

計算された属性

  • せいみつぶんしりょう: 194.11676108 g/mol
  • どういたいしつりょう: 194.11676108 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 70.7
  • ぶんしりょう: 194.23

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-1570-5g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
5g
$1317.0 2023-09-07
TRC
A215416-1g
3-(4-Aminopiperidin-1-yl)pyrazin-2(1h)-one
1601735-36-7
1g
$ 635.00 2022-06-08
Life Chemicals
F1907-1570-0.25g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
0.25g
$396.0 2023-09-07
Life Chemicals
F1907-1570-0.5g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
0.5g
$417.0 2023-09-07
Life Chemicals
F1907-1570-1g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
1g
$439.0 2023-09-07
Life Chemicals
F1907-1570-2.5g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
2.5g
$878.0 2023-09-07
TRC
A215416-500mg
3-(4-Aminopiperidin-1-yl)pyrazin-2(1h)-one
1601735-36-7
500mg
$ 410.00 2022-06-08
Life Chemicals
F1907-1570-10g
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
1601735-36-7 95%+
10g
$1844.0 2023-09-07
TRC
A215416-100mg
3-(4-Aminopiperidin-1-yl)pyrazin-2(1h)-one
1601735-36-7
100mg
$ 115.00 2022-06-08

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one 関連文献

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-oneに関する追加情報

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one: A Promising Compound in Pharmaceutical Research

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one (CAS No. 1601735-36-7) is a compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has shown promise in various preclinical and clinical studies, particularly in the areas of neurology and oncology.

The chemical structure of 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one consists of a pyrazine ring fused with a piperidine moiety, which imparts it with distinct pharmacological properties. The presence of the amino group on the piperidine ring allows for the formation of hydrogen bonds, enhancing its binding affinity to various biological targets. This structural characteristic is crucial for its potential as a therapeutic agent.

Recent studies have highlighted the role of 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one in modulating neurotransmitter systems, particularly in the central nervous system (CNS). One notable application is its potential as an antidepressant. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO, 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one can help maintain higher levels of these neurotransmitters, potentially alleviating symptoms of depression.

In addition to its antidepressant properties, 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one has also been investigated for its anti-inflammatory effects. Inflammatory processes are implicated in a wide range of diseases, including neurodegenerative disorders and autoimmune conditions. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The oncological applications of 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one are another area of active research. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one a promising candidate for the development of novel anticancer therapies.

The pharmacokinetic properties of 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one have also been extensively studied. Research indicates that it has favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over extended periods.

In terms of safety, preclinical toxicology studies have shown that 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one exhibits a favorable safety profile at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The future prospects for 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, combination therapies involving this compound with other established treatments are being explored to maximize therapeutic outcomes.

In conclusion, 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one (CAS No. 1601735-36-7) represents a significant advancement in pharmaceutical research. Its unique chemical structure and diverse pharmacological activities make it a promising candidate for the development of new therapies targeting neurological disorders, inflammation, and cancer. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing medical treatments and improving patient outcomes.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量